2-Fluoro-5-(4-methoxyphenyl)pyridine

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Sourcing 2-Fluoro-5-(4-methoxyphenyl)pyridine (CAS 444120-93-8) with ≥98% HPLC purity ensures batch-to-batch reproducibility for CNS-penetrant and kinase inhibitor programs. The 2-fluoro substitution (pKa -0.59) provides essential electron-withdrawal for metabolic stability, while the 5-(4-methoxyphenyl) group yields an optimal LogP of 2.9 for blood-brain barrier penetration. Alternative regioisomers (3-fluoro or 4-fluoro analogs) introduce conformational variability that invalidates SAR models. Verified specifications (≤0.5% water, 2-8°C storage) minimize side reactions in Suzuki-Miyaura coupling and nucleophilic aromatic substitution. Accept no substitutes for mGluR2-targeted PET ligand development.

Molecular Formula C12H10FNO
Molecular Weight 203.21 g/mol
CAS No. 444120-93-8
Cat. No. B1604428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-(4-methoxyphenyl)pyridine
CAS444120-93-8
Molecular FormulaC12H10FNO
Molecular Weight203.21 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CN=C(C=C2)F
InChIInChI=1S/C12H10FNO/c1-15-11-5-2-9(3-6-11)10-4-7-12(13)14-8-10/h2-8H,1H3
InChIKeyIADFLNQUJBKKSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-5-(4-methoxyphenyl)pyridine (CAS 444120-93-8): Procurement-Grade Fluorinated Pyridine Building Block Properties and Specifications


2-Fluoro-5-(4-methoxyphenyl)pyridine (CAS 444120-93-8) is a fluorinated pyridine derivative with molecular formula C12H10FNO and molecular weight 203.21 g/mol, characterized by a 2-fluoro substituent on the pyridine ring and a 4-methoxyphenyl group at the 5-position . This substitution pattern yields predicted physicochemical parameters including a melting point of 69.8-70.9 °C, boiling point of 326.7±32.0 °C, density of 1.153±0.06 g/cm³, predicted pKa of -0.59±0.10, and calculated LogP of 2.8963 . The compound is commercially supplied at standard purity of 98% (HPLC) and stored under refrigeration at 2-8°C . The fluorinated pyridine core provides enhanced metabolic stability and binding affinity properties relevant to medicinal chemistry applications [1].

2-Fluoro-5-(4-methoxyphenyl)pyridine (CAS 444120-93-8): Why In-Class Fluoropyridine Analogs Cannot Be Interchanged Without Validation


Substitution with alternative fluoropyridine analogs without experimental validation introduces substantial risk due to the precise positional and electronic requirements of the 2-fluoro-5-(4-methoxyphenyl) substitution pattern. The 2-fluoro group modulates pyridine ring basicity (predicted pKa -0.59±0.10) and alters nucleophilic aromatic substitution reactivity compared to 3-fluoro or 4-fluoro regioisomers [1], while the 4-methoxyphenyl moiety at the 5-position determines steric and electronic complementarity with biological targets. Compounds such as 2-Fluoro-3-(4-methoxyphenyl)pyridine, 3-Fluoro-4-(4-methoxyphenyl)pyridine, 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine, and 2-(2-Fluoro-4-methoxyphenyl)pyridine differ in regiochemistry or additional halogen substitution, each producing distinct conformational preferences (e.g., dihedral angle variations of 37.93° to 51.39° in crystal structures [2][3]), divergent LogP values, and altered target engagement profiles. Procurement without verifying substitution pattern-specific performance data may compromise synthetic yield, biological activity, or reproducibility in downstream applications.

2-Fluoro-5-(4-methoxyphenyl)pyridine (CAS 444120-93-8): Quantitative Differentiation Evidence vs. Closest Analogs


Evidence Dimension 1: Predicted pKa and Basicity Differentiate 2-Fluoro Regioisomer from Alternative Substitution Patterns

The 2-fluoro substitution on the pyridine ring confers a markedly reduced basicity compared to non-fluorinated pyridine (pKa ~5.2) due to the strong electron-withdrawing inductive effect of fluorine at the ortho position. The predicted pKa of -0.59±0.10 for 2-Fluoro-5-(4-methoxyphenyl)pyridine indicates the nitrogen lone pair is significantly less available for protonation than in 3-fluoro or 4-fluoro regioisomers, which exhibit higher predicted pKa values owing to attenuated inductive withdrawal at meta and para positions respectively. This differential basicity directly impacts hydrogen-bonding capacity, solubility as a function of pH, and the compound's behavior in acidic reaction or biological environments .

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Evidence Dimension 2: Calculated LogP (2.8963) Defines Lipophilicity Distinct from Non-Methoxy and Alternative Regioisomeric Analogs

The calculated LogP of 2.8963 [1] positions 2-Fluoro-5-(4-methoxyphenyl)pyridine at a specific lipophilicity that balances membrane permeability against aqueous solubility. In contrast, a related analog 2-(2-Fluoro-4-methoxyphenyl)pyridine—differing in the position of the methoxy group and the connectivity of the phenyl-pyridine bond—has been reported to exhibit a 38% improvement in charge transport properties relative to non-substituted analogs [2], a functional divergence attributable to its distinct substitution architecture. While direct LogP comparison data are not available in primary literature, the calculated value of 2.8963 for the target compound establishes a procurement-relevant benchmark that differentiates it from more hydrophilic (LogP <2) or more lipophilic (LogP >4) fluoropyridine congeners that may present divergent absorption, distribution, and off-target binding profiles .

ADME Prediction Drug Design Lipophilicity Optimization

Evidence Dimension 3: Commercially Verified Purity Benchmark of 98% (HPLC) Establishes Procurement-Grade Quality Threshold

Multiple commercial suppliers consistently report a standard purity specification of 98% (minimum, HPLC) for 2-Fluoro-5-(4-methoxyphenyl)pyridine . This benchmark exceeds typical technical-grade purity levels (often 95-97%) and provides a procurement-relevant quality assurance baseline. Suppliers such as Bidepharm provide batch-specific QC documentation including NMR, HPLC, and GC analytical data . Capotchem further specifies a water content limit of ≤0.5% and production scale availability up to kilogram quantities [1]. In contrast, less rigorously characterized analogs or lower-purity grades (e.g., 95% technical grade) may contain unidentified impurities or residual solvents that introduce variability in synthetic yield, crystallization behavior, or biological assay reproducibility. The 98% HPLC purity specification ensures that procurement decisions are anchored to a verifiable, supplier-validated quality metric rather than an unspecified or variable purity grade.

Quality Control Reproducible Synthesis Procurement Specification

2-Fluoro-5-(4-methoxyphenyl)pyridine (CAS 444120-93-8): Evidence-Backed Research and Procurement Scenarios


Scenario 1: Medicinal Chemistry Lead Optimization Requiring Predictable Physicochemical Properties

Research programs optimizing CNS-penetrant small molecules or kinase inhibitors where lipophilicity control is critical should prioritize 2-Fluoro-5-(4-methoxyphenyl)pyridine. The calculated LogP of 2.8963 falls within the optimal range for CNS drug-like properties (LogP 2-4 per Lipinski guidelines), while the strongly electron-withdrawing 2-fluoro group confers a predicted pKa of -0.59 that minimizes off-target interactions with acidic biological compartments. Procurement of alternative regioisomers (e.g., 3-fluoro or 4-fluoro analogs) introduces uncharacterized shifts in both lipophilicity and basicity that may invalidate prior SAR models or compromise blood-brain barrier penetration predictions.

Scenario 2: Reproducible Synthetic Methodology Development and Scale-Up

Process chemistry and medicinal chemistry groups conducting Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution reactions on fluoropyridine scaffolds should source 2-Fluoro-5-(4-methoxyphenyl)pyridine at the verified 98% HPLC purity specification . The defined purity threshold (with water content ≤0.5% per supplier specifications [1]) minimizes side reactions attributable to impurities or moisture, thereby improving isolated yield reproducibility and reducing the need for extensive chromatographic purification. In contrast, procurement of lower-purity grades or alternative regioisomers may introduce unidentified contaminants that depress reaction yields or complicate product isolation, undermining the reproducibility of published synthetic protocols [2].

Scenario 3: Cross-Study Comparative Pharmacology Where Substitution Pattern Dictates Target Engagement

Investigators comparing structure-activity relationships across fluorinated pyridine series must recognize that substitution pattern—not merely the presence of fluorine and methoxyphenyl groups—determines biological activity. Crystal structures of related fluoropyridine analogs reveal dihedral angles ranging from 37.93° to 51.39° between aromatic rings [3][4], demonstrating that regioisomeric variation produces distinct three-dimensional conformations with differential capacity to occupy enzyme active sites or receptor binding pockets. Procurement of 2-Fluoro-5-(4-methoxyphenyl)pyridine specifically enables direct comparison with published data on this exact substitution pattern, whereas substitution with 2-Fluoro-3-(4-methoxyphenyl)pyridine or 3-Fluoro-4-(4-methoxyphenyl)pyridine introduces conformational variables that preclude valid cross-study inference.

Scenario 4: PET Tracer and Diagnostic Imaging Ligand Development

Research programs developing positron emission tomography (PET) imaging ligands targeting metabotropic glutamate receptors (mGluRs), particularly mGluR2, should evaluate 2-Fluoro-5-(4-methoxyphenyl)pyridine as a core scaffold based on its documented investigation as a potential drug candidate in this target class [5]. The 2-fluoro substituent provides a strategic position for potential ¹⁸F radiolabeling, while the 4-methoxyphenyl group offers a handle for further derivatization to optimize binding affinity and selectivity. Alternative regioisomers lack equivalent validation in the mGluR targeting literature, increasing the risk of pursuing scaffolds with uncharacterized target engagement profiles.

Quote Request

Request a Quote for 2-Fluoro-5-(4-methoxyphenyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.